5-Chloro-3-sulfinothiophene-2-carboxylic acid
Overview
Description
5-Chloro-3-sulfinothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H3ClO4S2 and a molecular weight of 226.7 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, substituted with a chlorine atom, a sulfino group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 531.8±60.0 °C, and its density is predicted to be 2.05±0.1 g/cm3 . Its pKa is predicted to be 1.03±0.10 .Scientific Research Applications
Chemical Synthesis and Drug Development
5-Chloro-3-sulfinothiophene-2-carboxylic acid and its derivatives are key intermediates in the synthesis of various compounds with potential applications in pharmaceuticals and agrochemicals. For instance, the compound has been utilized in the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which have shown potent inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. This demonstrates the compound's role in the development of new therapeutic agents with lower cytotoxicity profiles, addressing the need for effective treatments against tuberculosis (Marvadi et al., 2020).
Advancements in Optical Imaging for Cancer Detection
A significant application of derivatives of this compound is in the synthesis of water-soluble near-infrared dyes for cancer detection. These dyes, developed through asymmetric synthesis, exhibit enhanced quantum yield and stability, allowing for selective bioconjugation. The application of these dyes in in vivo optical imaging has shown potential for broad applications in developing molecular-based beacons for cancer detection, representing a step forward in non-invasive cancer diagnostics (Pham et al., 2005).
Catalysis and Green Chemistry
In the realm of green chemistry, derivatives of this compound have been explored for their catalytic applications. Nano organo solid acids with urea moiety derived from the compound have been synthesized and characterized, showing utility in the synthesis of various organic compounds under mild and solvent-free conditions. These catalysts highlight the compound's contribution to sustainable and efficient chemical synthesis, promoting environmentally friendly practices in chemical research (Zolfigol et al., 2015).
Material Science and Coordination Chemistry
This compound and its analogs have found applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have been synthesized using derivatives of the compound, displaying unique structural features and potential applications in catalysis, gas storage, and separation technologies. The versatility of these compounds in forming diverse structural motifs underscores their importance in the development of advanced materials (Sun et al., 2004).
Safety and Hazards
The safety information available indicates that 5-Chloro-3-sulfinothiophene-2-carboxylic acid may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-chloro-3-sulfinothiophene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO4S2/c6-3-1-2(12(9)10)4(11-3)5(7)8/h1H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNLEKOHMPGJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187746-97-0 | |
Record name | 5-Chloro-3-sulfinothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.